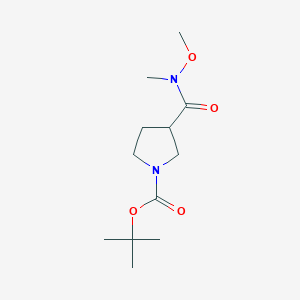
Tert-butyl 3-(Methoxy(methyl)carbamoyl)pyrrolidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und pharmazeutische Chemie
Der Pyrrolidinring, eine Kernstruktur in dieser Verbindung, ist ein vielseitiges Gerüst in der Arzneimittelforschung. Er wird häufig verwendet, um neuartige, biologisch aktive Verbindungen zu schaffen, da er in der Lage ist, den Pharmakophorraum effizient zu erforschen und zur Stereochemie von Molekülen beizutragen . Diese Verbindung kann als Zwischenprodukt bei der Synthese selektiver Agonisten oder Antagonisten für neurologische Rezeptoren dienen, was potenziell zu Behandlungen für Erkrankungen wie Alzheimer oder Parkinson führt.
Synthese von Biotin-Derivaten
Tert-butyl 3-(Methoxy(methyl)carbamoyl)pyrrolidin-1-carboxylat kann ein Zwischenprodukt bei der Synthese von Biotin-Derivaten sein. Biotin, ein wasserlösliches Vitamin, spielt eine wichtige Rolle im Stoffwechselzyklus, einschließlich der Biosynthese von Fettsäuren, Zuckern und α-Aminosäuren . Diese Anwendung ist in der Ernährungswissenschaft und der Pharmazie von Bedeutung, wo Biotin-Derivate für verschiedene therapeutische Wirkungen untersucht werden.
Stereochemie-Forschung
Aufgrund der Stereogenität des Pyrrolidinrings ist diese Verbindung wertvoll in der Stereochemie-Forschung. Sie kann helfen zu verstehen, wie sich verschiedene Stereoisomere und räumliche Orientierungen von Substituenten auf das biologische Profil von Wirkstoffkandidaten auswirken, was ihre Bindungsart an enantioselektive Proteine beeinflusst .
Eigenschaften
IUPAC Name |
tert-butyl 3-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-6-9(8-14)10(15)13(4)17-5/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAAMOQBIKIHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














